molecular formula C2K2N2O4S B7818400 Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate

Cat. No.: B7818400
M. Wt: 226.30 g/mol
InChI Key: SARUADISCAJJLX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is a chemical compound with the molecular formula C2K2N2O4S. It is known for its unique structure, which includes a thiadiazole ring with two potassium ions. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate typically involves the reaction of 1,2,5-thiadiazole-3,4-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions usually include maintaining a specific temperature and pH to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate may involve large-scale reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidation states of the compound, radical anions, and substituted derivatives. These products have distinct properties and are used in different scientific and industrial applications .

Scientific Research Applications

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form coordination complexes with metals, which are useful in catalysis and other applications. The specific pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate include:

Uniqueness

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is unique due to its specific structure and the presence of two potassium ions. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to form radical anions and coordination complexes makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O4S.2K/c5-1-2(6)4-9(7,8)3-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARUADISCAJJLX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NS(=O)(=O)N=C1[O-])[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2K2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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